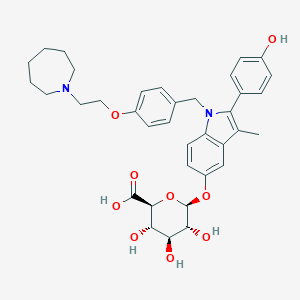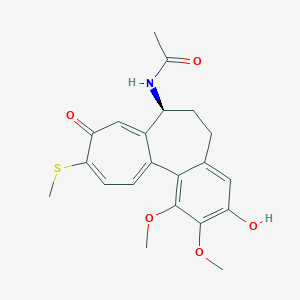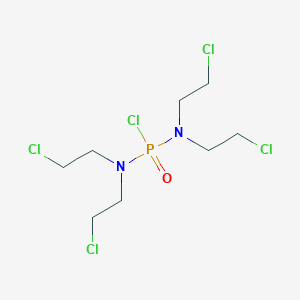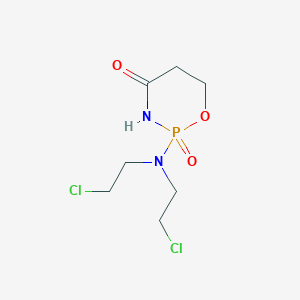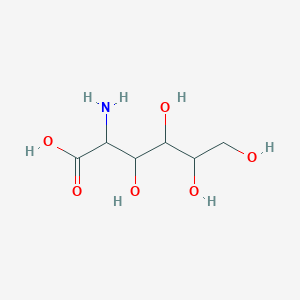
D-グルコサミン酸
説明
Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is a derivative of glucosamine. It is a valuable compound in the field of biochemistry due to its role in various biochemical processes. Glucosaminic acid is a component of bacterial lipopolysaccharides and is involved in the biosynthesis of glycosylated proteins and lipids .
科学的研究の応用
Glucosaminic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of glucosaminic acid involves its role as a precursor in the biosynthesis of glycosylated proteins and lipids. It is involved in various biochemical pathways, including the synthesis of bacterial lipopolysaccharides. The enzyme glucosamine oxidase catalyzes the oxidation of glucosamine to glucosaminic acid, which then participates in further biochemical reactions .
Similar Compounds:
Glucosamine: A precursor to glucosaminic acid, involved in the biosynthesis of glycosylated proteins and lipids.
N-acetylglucosamine: Another derivative of glucosamine, used in the synthesis of glycosaminoglycans and proteoglycans.
Chitosamine: A component of chitosan and chitin, structurally similar to glucosamine.
Uniqueness: Glucosaminic acid is unique due to its specific role in the oxidation of glucosamine and its applications in the synthesis of chiral compounds and glycosidase inhibitors. Its high substrate specificity and stability under various conditions make it a valuable compound in biochemical research and industrial applications .
生化学分析
Biochemical Properties
It is known that D-Glucosaminic acid can be utilized by certain bacteria such as Salmonella enterica . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It has been suggested that D-Glucosaminic acid may contribute to cell membrane stability and regenerative medicine . It has been shown to have superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .
Molecular Mechanism
It is known that D-Glucosaminic acid is transported across the cell membrane and phosphorylated at the C-6 position during this process
Temporal Effects in Laboratory Settings
It has been suggested that D-Glucosaminic acid may have a role in wound healing, promoting cell proliferation and differentiation .
Metabolic Pathways
It is known that D-Glucosaminic acid is involved in the metabolism of certain bacteria , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are yet to be identified.
Transport and Distribution
D-Glucosaminic acid is transported across the cell membrane by a phosphotransferase system (PTS) permease
Subcellular Localization
It is known that D-Glucosaminic acid is transported across the cell membrane , but whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles is yet to be identified.
準備方法
Synthetic Routes and Reaction Conditions: Glucosaminic acid can be synthesized through the oxidation of glucosamine. One efficient method involves the use of supported gold catalysts for the base-free air oxidation of glucosamine. This process is carried out in water under near room temperature and atmospheric air, achieving a high yield of glucosaminic acid .
Industrial Production Methods: Industrial production of glucosaminic acid often involves the fermentation of certain microorganisms. For example, the fungal strain Aspergillus terreus NUK-1204 has been used to produce glucosaminic acid through the oxidation of glucosamine. The enzyme glucosamine oxidase, derived from this strain, exhibits high substrate specificity and stability under various pH and temperature conditions .
化学反応の分析
Types of Reactions: Glucosaminic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of glucosamine to glucosaminic acid is a notable reaction, often catalyzed by enzymes or supported metal catalysts .
Common Reagents and Conditions:
Oxidation: Supported gold catalysts in water under near room temperature and atmospheric air.
Reduction: Specific reducing agents can be used to convert glucosaminic acid back to glucosamine.
Substitution: Various nucleophiles can react with glucosaminic acid to form substituted derivatives.
Major Products: The primary product of the oxidation of glucosamine is glucosaminic acid. Other reactions can yield various substituted derivatives depending on the reagents and conditions used.
特性
IUPAC Name |
2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYKDFXCZBTLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3646-68-2 | |
| Record name | Glucosaminic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glucosaminic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



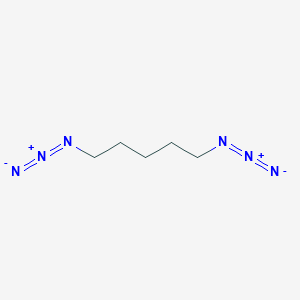
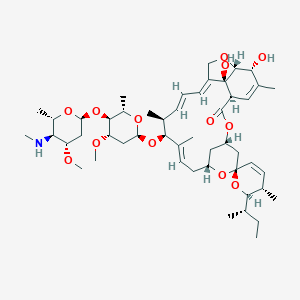



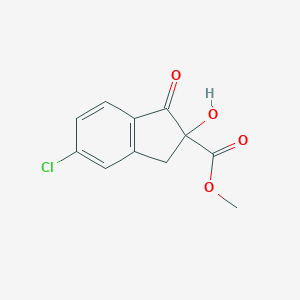
![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)


